molecular formula C9H10ClN B6202896 2-chloro-5-cyclopropylaniline CAS No. 1341041-26-6

2-chloro-5-cyclopropylaniline

Cat. No.: B6202896
CAS No.: 1341041-26-6
M. Wt: 167.6
InChI Key:
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Description

2-Chloro-5-cyclopropylaniline is an organic compound with the molecular formula C₉H₁₀ClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the second position and a cyclopropyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-cyclopropylaniline can be achieved through several methods. One common approach involves the cyclopropylation of 2-chloroaniline. This can be done by reacting 2-chloroaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a suitable precursor, such as 2-chloro-5-nitroaniline, followed by cyclopropylation. This approach allows for the large-scale production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-cyclopropylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base and a suitable solvent.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-Chloro-5-cyclopropylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-cyclopropylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    2-Chloroaniline: Lacks the cyclopropyl group, making it less sterically hindered.

    5-Cyclopropylaniline: Lacks the chlorine atom, affecting its reactivity and binding properties.

    2-Chloro-5-nitroaniline: Contains a nitro group instead of a cyclopropyl group, significantly altering its chemical properties.

Uniqueness: 2-Chloro-5-cyclopropylaniline is unique due to the presence of both the chlorine atom and the cyclopropyl group. This combination imparts distinct steric and electronic properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

1341041-26-6

Molecular Formula

C9H10ClN

Molecular Weight

167.6

Purity

95

Origin of Product

United States

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